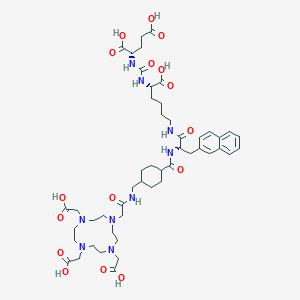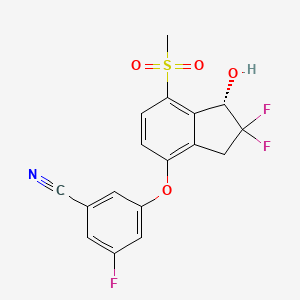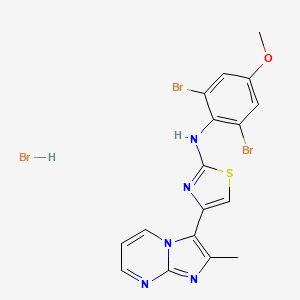
RA-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RA-2 is a pan-negative-gating modulator of KCa2/3 channels. It acts by inhibiting EDH-type relaxation in coronary arteries.
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas: terapia de quelación
RA-2 se ha explorado por su potencial para crear complejos de quelación estables con radio para aplicaciones biomédicas {svg_1}. Esto es particularmente significativo en el contexto de la terapia alfa dirigida para tratar el cáncer diseminado, donde la quelación estable del radio es necesaria para dirigir el radioisótopo a sitios de enfermedad no ósea {svg_2}.
Farmacología: Modulación de los canales KCa2/3
En la investigación farmacológica, this compound se identifica como un modulador pan-negativo-de-compuerta selectivo de los canales KCa2/3 {svg_3}. Se ha demostrado que inhibe potentemente tanto in vitro como in vivo el KCa3.1 humano y los tres subtipos de canales KCa2 humanos, que son significativos en el contexto de los trastornos cardiovasculares y neurológicos {svg_4}.
Tratamiento del cáncer: Radioterapia
El radio, que puede ser quelado por compuestos como this compound, emite partículas alfa que se han utilizado en medicina, principalmente para el tratamiento del cáncer {svg_5}. Las partículas alfa se pueden usar para iniciar reacciones nucleares, y la radiación gamma de los isótopos hijos del radio se ha utilizado para atacar tumores {svg_6}.
Ciencia de materiales: Análisis de la estructura cristalina
Los análogos estructurales de this compound han sido objeto de análisis de la estructura cristalina, lo cual es crucial en la ciencia de materiales para comprender las interacciones y propiedades moleculares {svg_7} {svg_8}. Tales análisis contribuyen al desarrollo de nuevos materiales con características y aplicaciones específicas.
Síntesis química: Compuesto intermedio
This compound sirve como un compuesto intermedio en los procesos de síntesis química. Su estructura molecular permite la creación de varios derivados que se pueden utilizar en la síntesis de moléculas más complejas para diferentes aplicaciones científicas {svg_9}.
Nanotecnología: Sistemas de administración de fármacos
El compuesto se ha estudiado por su papel en los materiales nanocompuestos, que se utilizan como portadores para sistemas de administración controlada de fármacos anticancerígenos sensibles al pH {svg_10}. Esta aplicación es fundamental en el desarrollo de mecanismos de administración de fármacos dirigidos que pueden mejorar la eficacia de la quimioterapia.
Mecanismo De Acción
Target of Action
The primary targets of 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) are the calcium-activated potassium channels KCa2.3 and KCa3.1 . These channels play a crucial role in regulating the membrane potential and calcium signaling of cells, which are essential for various physiological processes.
Mode of Action
1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) acts as a potent negative modulator of the KCa2.3 and KCa3.1 channels . It inhibits these channels by shifting the concentration-response curve for calcium activation to the right . This means that a higher concentration of calcium is required to activate the channels, thereby reducing their activity.
Biochemical Pathways
The inhibition of KCa2.3 and KCa3.1 channels by 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) affects various biochemical pathways. For instance, it can inhibit the currents induced by SKA 31, a compound that activates KCa2 and KCa3.1 channels . It can also inhibit TRAM 34-insensitive KCa2 currents . The exact downstream effects of these actions on biochemical pathways are complex and depend on the specific cellular context.
Pharmacokinetics
It is soluble in dmso and ethanol , which suggests that it may have good bioavailability
Result of Action
The inhibition of KCa2.3 and KCa3.1 channels by 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) has various molecular and cellular effects. For example, it can reduce the heart rate in mice in a KCa3.1-dependent manner . This suggests that it may have potential therapeutic applications in conditions where KCa2.3 and KCa3.1 channels are implicated.
Propiedades
IUPAC Name |
[3-[(3-fluoro-4-hydroxybenzoyl)oxymethyl]phenyl]methyl 3-fluoro-4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2O6/c23-17-9-15(4-6-19(17)25)21(27)29-11-13-2-1-3-14(8-13)12-30-22(28)16-5-7-20(26)18(24)10-16/h1-10,25-26H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZKRECPKXTNAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)COC(=O)C2=CC(=C(C=C2)O)F)COC(=O)C3=CC(=C(C=C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: RA-2 primarily targets small/intermediate conductance KCa channels (KCa2/3), specifically the human KCa3.1 channel and all three human KCa2 subtypes with similar potencies. []
A: this compound acts as a negative-gating modulator of KCa2/3 channels. It binds to the channel and inhibits its opening, effectively reducing potassium ion (K+) flow across the cell membrane. []
A: By inhibiting KCa2/3 channels, this compound prevents membrane hyperpolarization, which is the process of making the cell membrane more negatively charged. This, in turn, affects various cellular functions regulated by KCa2/3 channels, such as smooth muscle relaxation and neurotransmitter release. []
A: this compound inhibits bradykinin-induced EDH-type relaxation in porcine coronary arteries. This suggests that this compound might be useful in studying the role of KCa2/3 channels in vascular relaxation and blood pressure regulation. []
A: Intraperitoneal administration of this compound in mice caused a significant decrease in heart rate (bradycardia), an effect absent in KCa3.1 knockout mice. This finding indicates that this compound's bradycardic effect is mediated through the inhibition of KCa3.1 channels. []
A: The molecular formula of this compound is C22H16F2O8, and its molecular weight is 446.36 g/mol. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B610328.png)
![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)



